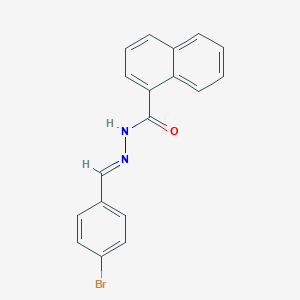

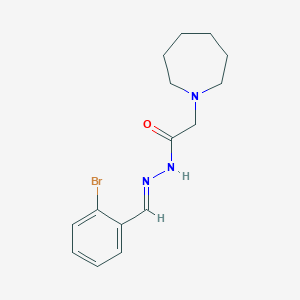

N'-(4-bromobenzylidene)-1-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

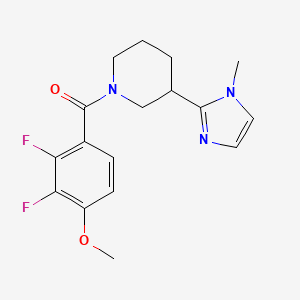

The synthesis of N'-(4-bromobenzylidene)-1-naphthohydrazide and related compounds involves condensation reactions between appropriate hydrazides and aldehydes. For example, (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide was synthesized and characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Visible, and NMR, providing insight into the synthesis and characterization of similar compounds (Raja, Muhamed, Muthu, & Suresh, 2017).

Molecular Structure Analysis

Detailed molecular structure analysis is performed using techniques like X-ray diffraction and spectroscopy. For instance, the molecular geometry, vibrational frequencies, and other electronic properties of related compounds have been calculated using density functional theory (DFT), providing insights into the molecular structure and stability of N'-(4-bromobenzylidene)-1-naphthohydrazide derivatives (Srivastava, Narayana, Sarojini, & Misra, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N'-(4-bromobenzylidene)-1-naphthohydrazide can be inferred from related compounds, which demonstrate significant urease inhibitory activities and interactions with biological targets through hydrogen bonding and π-π interactions, as seen in the study of similar hydrazone compounds (Sheng et al., 2015).

Physical Properties Analysis

The physical properties, including thermodynamic properties like heat capacity, entropy, and enthalpy, of similar compounds have been calculated at different temperatures, offering a basis for understanding the physical behavior of N'-(4-bromobenzylidene)-1-naphthohydrazide (Raja, Muhamed, Muthu, & Suresh, 2017).

Chemical Properties Analysis

Chemical properties analysis often involves studying the molecular electrostatic potential, Fukui functions, and other electronic parameters to understand the reactivity and stability of compounds. The chemical properties of N'-(4-bromobenzylidene)-1-naphthohydrazide can be explored through comparative analysis with compounds that have been studied using DFT calculations and molecular docking studies to assess biological activities (Karrouchi et al., 2020).

Applications De Recherche Scientifique

Synthesis and Spectroscopic Analysis

Research on related compounds, such as N'-(4-bromobenzylidene)semicarbazide, demonstrates advanced synthesis techniques and spectroscopic analysis, including FT-IR, FT-Raman, NMR, and UV–Visible spectroscopy. These methods allow for detailed characterization, including molecular geometry, vibrational frequencies, and electronic properties, which are crucial for applications in materials science and molecular electronics (Raja et al., 2017).

Molecular Docking and Biological Activity

Another significant area of application is in molecular docking studies, where compounds like (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide have been synthesized and analyzed for their potential biological activities. These studies involve understanding how these compounds interact with various proteins, which is essential for drug design and discovery processes (Raja et al., 2017).

Materials and Supramolecular Chemistry

Compounds related to N'-(4-bromobenzylidene)-1-naphthohydrazide are being explored for their potential in materials and supramolecular chemistry. This includes applications in sensors, molecular switching devices, and catalysis. The unique properties of these compounds, such as their ability to form host-guest complexes and their applications in gelators for sensing aromatic systems, make them valuable for developing new materials (Kobaisi et al., 2016).

Organic Electronics and Photovoltaics

The core-substituted naphthalene diimides (cNDIs), which share structural similarities with N'-(4-bromobenzylidene)-1-naphthohydrazide, are being investigated for their use in artificial photosynthesis and solar cell technology. These studies focus on the synthesis, properties, and applications of cNDIs in energy conversion and storage, highlighting the role of these compounds in advancing organic electronics and photovoltaic devices (Kobaisi et al., 2016).

Corrosion Inhibition

Research also extends to the application of carbohydrazide Schiff bases, closely related to N'-(4-bromobenzylidene)-1-naphthohydrazide, in corrosion inhibition. These studies involve density functional theory (DFT) modeling and Monte Carlo simulations to assess the inhibition performance of these compounds on steel corrosion. This research is crucial for developing new materials that can protect against corrosion in various industrial applications (Obot et al., 2016).

Orientations Futures

“N’-(4-bromobenzylidene)-1-naphthohydrazide” and related compounds have significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities . Future research could focus on further exploring these properties and potential applications, including their use as inhibitors for various proteins .

Propriétés

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O/c19-15-10-8-13(9-11-15)12-20-21-18(22)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAXGDCRJUEXKF-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)

![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)